1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a synthetic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can be compared with other benzimidazole derivatives, such as:
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol: Similar in structure but with different functional groups, leading to variations in biological activity.
2-(2,2,2-Trifluoroethyl) benzimidazole derivatives: Known for their selective androgen receptor modulation, these compounds have different therapeutic applications.
5,6-Dichloro-1H-benzoimidazol-2-yl derivatives: These compounds exhibit strong antimicrobial and antimycobacterial activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-2-7-17(22)18-20-15-10-5-6-11-16(15)21(18)12-13-8-3-4-9-14(13)19/h3-6,8-11,17,22H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYSWSLMGGUSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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